![molecular formula C17H10F3N3OS2 B11494209 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B11494209.png)
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that features a combination of oxadiazole, benzothiazole, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of 5-phenyl-1,3,4-oxadiazole-2-thiol, which is then reacted with a benzothiazole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole core and exhibits similar chemical reactivity.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Another compound with a similar structure, used in various chemical applications.
3-(4-Chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: A related compound with potential biological activities.
Uniqueness
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3-benzothiazole is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H10F3N3OS2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-phenyl-5-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10F3N3OS2/c18-17(19,20)11-6-7-13-12(8-11)21-16(26-13)25-9-14-22-23-15(24-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
QPPRHOXWVSFXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC4=C(S3)C=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)
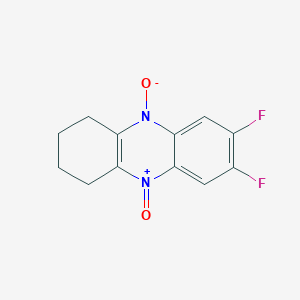
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
![5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494143.png)
![2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B11494164.png)
![4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11494174.png)
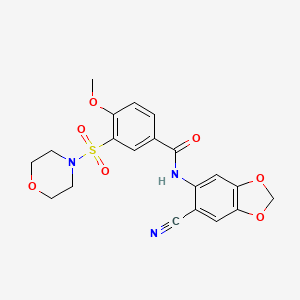
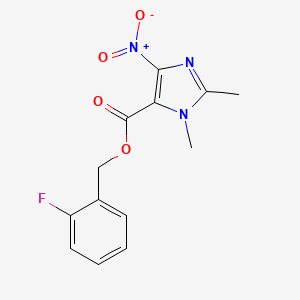
![9-(3,5-dichlorophenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11494192.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11494201.png)
![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine](/img/structure/B11494205.png)
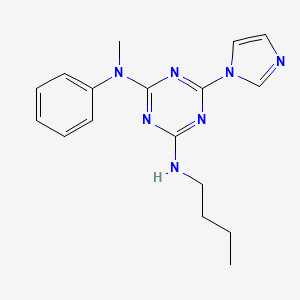
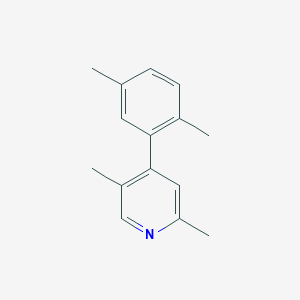
![N-[4-(acetylamino)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B11494216.png)
